molecular formula C19H15N5 B11097607 2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile

2-Phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile

Cat. No.: B11097607
M. Wt: 313.4 g/mol
InChI Key: XJJRDPZLHDKFIL-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,5,6,7,8-hexahydro-3,3,4,4-quinolinetetracarbonitrile is a complex organic compound with a unique structure that includes a quinoline core and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,2,5,6,7,8-hexahydro-3,3,4,4-quinolinetetracarbonitrile typically involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide . This reaction proceeds under specific conditions to yield the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,2,5,6,7,8-hexahydro-3,3,4,4-quinolinetetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce nitrile groups to amines.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-Phenyl-1,2,5,6,7,8-hexahydro-3,3,4,4-quinolinetetracarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Phenyl-1,2,5,6,7,8-hexahydro-3,3,4,4-quinolinetetracarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1,2,5,6,7,8-hexahydro-3,3,4,4-quinolinetetracarbonitrile is unique due to its multiple nitrile groups and the specific arrangement of its quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H15N5

Molecular Weight

313.4 g/mol

IUPAC Name

2-phenyl-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitrile

InChI

InChI=1S/C19H15N5/c20-10-18(11-21)15-8-4-5-9-16(15)24-17(19(18,12-22)13-23)14-6-2-1-3-7-14/h1-3,6-7,17,24H,4-5,8-9H2

InChI Key

XJJRDPZLHDKFIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(C(C(N2)C3=CC=CC=C3)(C#N)C#N)(C#N)C#N

Origin of Product

United States

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